methanol CAS No. 1447964-91-1](/img/structure/B1377642.png)
[5-(Aminomethyl)-2-thienyl](3-furyl)methanol
Overview
Description
“5-(Aminomethyl)-2-thienylmethanol” is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 g/mol. It is also known by its IUPAC name [5-(aminomethyl)-2-furyl]methanol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “5-(Aminomethyl)-2-thienylmethanol” is 1S/C6H9NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“5-(Aminomethyl)-2-thienylmethanol” is a solid compound . Its molecular weight is 209.27 g/mol, and its IUPAC name is [5-(aminomethyl)-2-furyl]methanol .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Photochemical Studies
The photochemical behavior of compounds containing furyl and thienyl groups, such as the study by Luo and Zhou (2001) on 2-(α-furyl)-2-(α-thienyl)hexamethyltrisilane, suggests applications in understanding radical reactions and could inform the development of photostabilizers or photosensitive materials (Luo & Zhou, 2001).
Antimicrobial and Anti-leishmanial Activities
Research has also uncovered the biological activities of furyl and thienyl compounds. For instance, a compound isolated from Atractilis gummifera rhizome, 2-furyl(phenyl)methanol, exhibited notable anti-leishmanial activity against Leishmania donovani, suggesting potential applications in developing treatments for visceral leishmaniasis (Deiva, Ferguson, Rateb, Williams, & Brucoli, 2019).
Chemical Mutagen Suppression
The suppression of chemical mutagen-induced SOS response by compounds related to furyl structures indicates potential applications in reducing the mutagenic effects of certain chemicals, as reported by Miyazawa and Hisama (2001) in their study on alkylphenols from clove (Syzygium aromaticum) (Miyazawa & Hisama, 2001).
properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-(furan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7/h1-4,6,10,12H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIVFQHLDCZDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(C2=CC=C(S2)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Aminomethyl)-2-thienyl](3-furyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



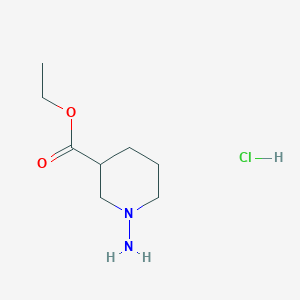
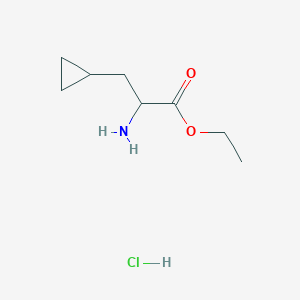
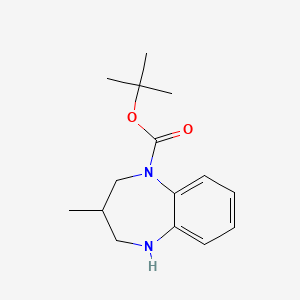
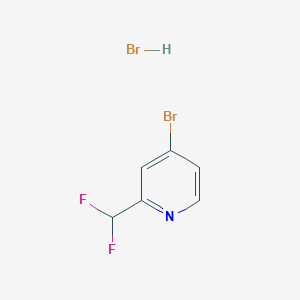
![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)
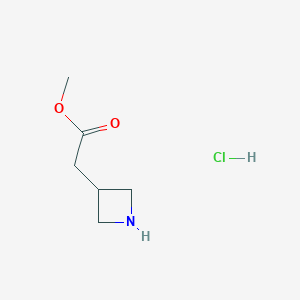
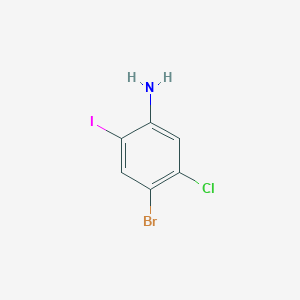
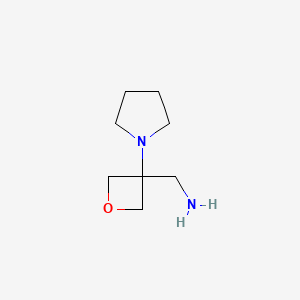
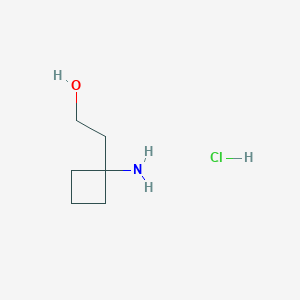
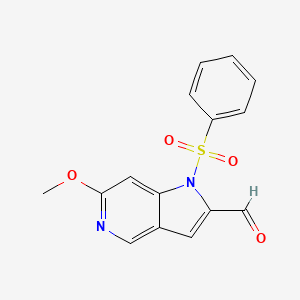
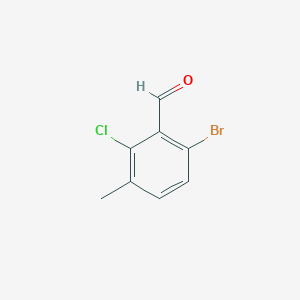
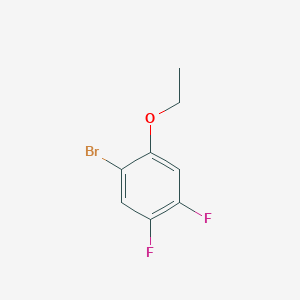
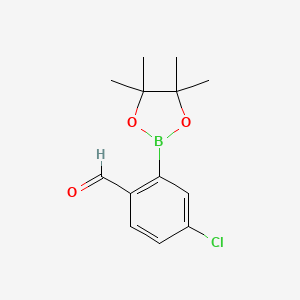
![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)